![molecular formula C24H20BrNO4 B557892 Fmoc-D-4-Bromophenylalanine CAS No. 198545-76-5](/img/structure/B557892.png)
Fmoc-D-4-Bromophenylalanine
Overview
Description
Fmoc-D-4-Bromophenylalanine is a chemical compound with the empirical formula C24H20BrNO4 . It has a molecular weight of 466.32 .
Synthesis Analysis
The common method for preparing Fmoc-D-4-Bromophenylalanine is to react D-4-bromophenylalanine with Fmoc-Cl (dimethylaminomethyldiisopropylammonium chloride) under alkaline conditions .Molecular Structure Analysis
The molecular structure of Fmoc-D-4-Bromophenylalanine is represented by the SMILES stringOC(=O)C@@Hcc1)NC(=O)OCC2c3ccccc3-c4ccccc24
. Physical And Chemical Properties Analysis
Fmoc-D-4-Bromophenylalanine is a solid compound . Its optical rotation is -33 ± 2º (c=1, in DMF) .Scientific Research Applications
Hydrogel Formulation
Fmoc-D-4-Bromophenylalanine is used in the formulation of hydrogels . Hydrogels are three-dimensional materials that can encapsulate high amounts of water or other biological fluids . The mechanical and functional properties of these hydrogels can change according to the preparation method, the solvent, the pH, and other experimental parameters . Fmoc-FF dipeptide is one of the most studied peptide hydrogelators due to its simplicity and capability to gel in physiological conditions .
Biomedical Applications
Fmoc-D-4-Bromophenylalanine-based hydrogels have potential biomedical applications . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
Fmoc-D-4-Bromophenylalanine-based hydrogels can be used in tissue engineering . For example, the Fmoc-K3 hydrogel, which is more rigid (G’ = 2526 Pa), acts as a potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Self-Assembling
Fmoc-D-4-Bromophenylalanine-based peptides have the ability to self-assemble . This property is important for the formation of hydrogels and other materials .
Antibiofilm Activity
Although not directly mentioned in the search results, Fmoc-protected amino acids, including Fmoc-D-4-Bromophenylalanine, have been studied for their antibiofilm activity . Biofilms are a major concern in medical devices and implants, and the development of materials that can resist biofilm formation is a significant area of research .
Pharmaceutical Research
Fmoc-D-4-Bromophenylalanine is used in pharmaceutical research . The development of new drugs often involves the synthesis of complex molecules, and Fmoc-D-4-Bromophenylalanine can be a useful building block in this process .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is used in peptide synthesis , suggesting that it may interact with various proteins or enzymes in the body
Mode of Action
As a derivative of phenylalanine, it likely interacts with its targets in a similar manner to other phenylalanine derivatives. It is often used as a protected amino acid in peptide synthesis , preventing undesirable reactions during the synthesis process. The bromine atom in the compound could potentially enhance its reactivity or binding affinity, but further studies are required to confirm this.
Action Environment
The action, efficacy, and stability of Fmoc-D-4-Bromophenylalanine can be influenced by various environmental factors. For instance, its stability may be affected by temperature, light, and pH . Its efficacy could also be influenced by the presence of other compounds in the reaction mixture.
properties
IUPAC Name |
(2R)-3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAVBWXRDHONF-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427252 | |
Record name | 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-4-Bromophenylalanine | |
CAS RN |
198545-76-5 | |
Record name | 4-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-D-4-Bromophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.